Ethyl 2,4-difluorobenzoate
Description
Contextualization within Fluorinated Benzoate (B1203000) Chemical Research
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pharmacokinetic and physicochemical properties. This includes enhancing metabolic stability, increasing lipophilicity, and modulating binding affinity to biological targets.
Within the broad class of fluorinated compounds, fluorinated benzoates represent a vital family of building blocks. Ethyl 2,4-difluorobenzoate is a prominent member of this family. Its disubstituted fluorine pattern on the aromatic ring creates a unique electronic environment that influences its reactivity and the properties of its derivatives. Research into fluorinated benzoates, including 3,4-difluorobenzoic acid and its esters, has demonstrated their utility as intermediates in the synthesis of pharmaceuticals, such as MCH-R1 antagonists, and materials for liquid crystals. hsppharma.com The presence of fluorine atoms can enhance thermal stability and influence molecular packing in the solid state.
Significance as a Synthetic Intermediate in Advanced Chemical Sciences
This compound's primary importance lies in its role as a versatile synthetic intermediate. chemimpex.com Its structure allows for a variety of chemical transformations, making it a valuable tool for organic chemists. The ester group can be hydrolyzed to the corresponding carboxylic acid or can participate in transesterification reactions. The fluorinated benzene (B151609) ring is amenable to nucleophilic aromatic substitution, allowing for the introduction of other functional groups.
This versatility has led to its use in the synthesis of a wide range of target molecules. In the pharmaceutical industry, it serves as a key intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com The fluorine atoms can improve the metabolic stability and lipophilicity of these drug candidates. In the realm of agrochemicals, it is utilized in the formulation of herbicides and fungicides. chemimpex.com Furthermore, in materials science, this compound is involved in the creation of advanced polymers and coatings that require specific properties like enhanced durability and resistance. chemimpex.com Its ability to participate in diverse reactions, such as nucleophilic substitutions and coupling reactions, further expands its utility in organic synthesis. chemimpex.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H8F2O2 | chemimpex.comfishersci.ca |
| Molecular Weight | 186.16 g/mol | chemimpex.comfishersci.ca |
| CAS Number | 108928-00-3 | chemimpex.comfishersci.cajk-sci.com |
| Appearance | Light orange to yellow to green clear liquid | chemimpex.com |
| Density | 1.24 g/mL | chemimpex.com |
| Boiling Point | 88 °C at 8 mmHg | chemimpex.com |
| Refractive Index | n20/D 1.47 | chemimpex.com |
| Purity | ≥98% (GC) | chemimpex.comfishersci.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQFYGPAOVCNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371889 | |
| Record name | ethyl 2,4-difluorobenzoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108928-00-3 | |
| Record name | Benzoic acid, 2,4-difluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108928-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 2,4-difluoro-, ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108928003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,4-difluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ethyl 2,4-difluorobenzoate | |
| Source | EPA DSSTox | |
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| Record name | Benzoic acid, 2,4-difluoro-, ethyl ester | |
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Ii. Synthetic Methodologies and Strategies for Ethyl 2,4 Difluorobenzoate
Established Synthetic Pathways and Reaction Conditions
The most direct and common method for the synthesis of Ethyl 2,4-difluorobenzoate is the esterification of 2,4-difluorobenzoic acid. The Fischer-Speier esterification is a classical and widely employed technique for this transformation. masterorganicchemistry.commasterorganicchemistry.com
This equilibrium-driven reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. researchgate.netjk-sci.com
Reaction Conditions for Fischer Esterification:
| Parameter | Condition | Rationale |
| Reactants | 2,4-Difluorobenzoic acid, Ethanol (B145695) | Starting materials for the ester. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comscienceready.com.au |
| Temperature | Reflux | Increases the reaction rate by providing the necessary activation energy. scienceready.com.au |
| Reaction Time | Several hours (e.g., 10 hours) | To allow the reaction to reach equilibrium. |
A typical procedure involves refluxing 2,4-difluorobenzoic acid with an excess of ethanol and a catalytic amount of sulfuric acid. smolecule.com For instance, a similar compound, ethyl 4-amino-3,5-difluorobenzoate, is synthesized by refluxing the corresponding acid in ethanol with sulfuric acid for 10 hours. The reaction is typically worked up by neutralizing the excess acid with a weak base, such as sodium bicarbonate. scienceready.com.au
Another approach involves the reaction of the acid chloride, 2,4-difluorobenzoyl chloride, with an alcohol. For example, Mthis compound is synthesized by reacting 2,4-difluorobenzoyl chloride with methanol (B129727) at room temperature for 2 hours, resulting in a quantitative yield. chemicalbook.com A similar reaction with ethanol would yield this compound.
Halogenation and fluorination strategies can be employed to introduce the fluorine atoms onto the aromatic ring either before or after the ester functionality is in place. These methods are crucial for synthesizing a wide array of fluorinated aromatic compounds. rsc.org
One strategy involves the direct halogenation of a difluorobenzoic acid derivative. A patent describes the synthesis of 5-bromo-2,4-difluorobenzoic acid by reacting 2,4-difluorobenzoic acid with a brominating agent like N-bromosuccinimide in sulfuric acid. google.com The resulting brominated acid can then be esterified with ethanol to produce ethyl 5-bromo-2,4-difluorobenzoate. google.com
Modern fluorination techniques offer advanced methods for introducing fluorine atoms. These include:
Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing fluorine, especially in electron-deficient aromatic rings. researchgate.net
Transition Metal-Catalyzed Fluorination: Various transition metals can mediate fluorination, enhancing efficiency and selectivity. numberanalytics.com
Deoxyfluorination: This method can convert phenols to fluoroarenes. researchgate.net
Electrochemical Fluorination: This technique uses an electrochemical cell to facilitate fluorination, offering a reagent-free alternative. numberanalytics.com
This compound can also be prepared through multi-step synthetic sequences starting from simpler, more readily available precursors. These routes offer flexibility in introducing various substituents onto the aromatic ring.
A plausible multi-step synthesis could start from 1-chloro-2,4-difluorobenzene. A second-generation synthesis of a related compound involved a regioselective SNAr reaction on 1-chloro-2,4-difluorobenzene, followed by electrophilic aromatic bromination and a palladium-catalyzed alkoxycarbonylation to install the carboxylate group. acs.org
Another potential starting material is 2,4-difluoroaniline. The synthesis of related halogenated benzoic acid derivatives has been achieved by starting with a substituted aniline, followed by steps such as formylation, oxidation, and deamination. researchgate.net For example, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid was achieved from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, selective reduction, diazotization, and chlorination. researchgate.net A similar strategic sequence could be adapted for the synthesis of this compound.
A synthesis of a fluoroquinolone derivative started from 2,4-difluorobenzoic acid, which was reacted with ethyl potassium malonate to form an intermediate that was further elaborated into the final product. nih.gov This highlights how this compound can be a key building block in more complex syntheses.
Halogenation and Fluorination Strategies
Novel Synthetic Route Development and Optimization
The development of novel synthetic routes and the optimization of existing ones are driven by the need for greater efficiency, selectivity, and sustainability.
Modern catalysis offers a range of powerful tools for synthesizing this compound and related compounds.
Solid Acid Catalysts: For the esterification step, heterogeneous solid acid catalysts provide a greener alternative to traditional mineral acids. For example, H₃PO₄/TiO₂-ZrO₂ has been shown to be an active and environmentally friendly catalyst for the esterification of aromatic acids with various alcohols, achieving high yields and 100% selectivity for the ester. scispace.com This catalyst can be easily recovered and reused. scispace.com Dowex H⁺, a cation-exchange resin, with or without sodium iodide, has also been effectively used for esterifications under mild conditions. nih.gov
Photocatalysis: Photocatalysis has emerged as a mild and selective method for aromatic fluorination. numberanalytics.com By using light to initiate the reaction, highly reactive intermediates can be generated that facilitate the introduction of fluorine into aromatic rings. numberanalytics.com
Transition Metal Catalysis: Palladium-catalyzed reactions are particularly useful in multi-step syntheses. For instance, palladium-catalyzed alkoxycarbonylation can be used to introduce the ethyl ester group onto a halogenated difluorobenzene precursor. acs.org Chiral ruthenium catalysts have been developed for enantioselective C-H amination reactions on substrates containing a 2,4-difluorophenyl group, demonstrating the utility of this moiety in asymmetric synthesis. sciengine.com
Examples of Catalytic Systems in Related Syntheses:
| Catalytic System | Reaction Type | Application | Reference |
| H₃PO₄/TiO₂-ZrO₂ | Esterification | Esterification of aromatic acids | scispace.com |
| Dowex H⁺/NaI | Esterification | Esterification of various carboxylic acids | nih.gov |
| Decatungstate | Photocatalytic Fluorination | Selective C-H fluorination of arenes | numberanalytics.com |
| Palladium Complexes | Alkoxycarbonylation/Cross-coupling | Installation of carboxylate group and C-C bond formation | acs.org |
| Chiral Ruthenium Complex | C-H Amination | Asymmetric synthesis of amino alcohols | sciengine.com |
Green chemistry principles aim to reduce the environmental impact of chemical processes. numberanalytics.com These principles are increasingly being applied to the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netrasayanjournal.co.in This technique has been successfully applied to the synthesis of various aromatic esters and other heterocyclic compounds. researchgate.netresearchgate.netpharmainfo.in For instance, microwave-assisted amination has been shown to reduce reaction times from hours to minutes and decrease energy consumption.
Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, can also lead to enhanced reaction rates and yields. nih.govuns.ac.id Ultrasound-assisted synthesis has been reported for various organic transformations, offering an energy-efficient alternative to traditional methods. nih.gov
Solvent-Free and Alternative Solvents: The use of solvent-free conditions or greener solvents is a key aspect of green chemistry. Solid-liquid phase transfer catalysis (PTC) under solvent-free conditions has been used for the synthesis of aromatic esters. researchgate.net The use of reusable catalysts like solid acids also minimizes waste. scispace.com
The application of these green methodologies to the synthesis of this compound can lead to more sustainable and economically viable production processes.
Process Intensification and Scale-up Considerations
The industrial production of this compound necessitates a focus on process intensification to enhance efficiency, safety, and cost-effectiveness. On a large scale, moving from batch to continuous flow processes can significantly improve yield and process control. For instance, the esterification of 2,4-difluorobenzoic acid, a primary precursor, can be optimized for industrial settings.
Key considerations for scale-up include:
Reaction Kinetics: Understanding the reaction rates of the esterification process is crucial for designing an efficient continuous reactor system.
Heat and Mass Transfer: Proper management of heat generated during the reaction and ensuring efficient mixing of reactants are critical for consistent product quality and to avoid side reactions.
Catalyst Selection and Recovery: While acid catalysts like sulfuric acid are common, heterogeneous catalysts can offer advantages in continuous processes by simplifying catalyst removal and recycling.
Solvent Selection: The choice of solvent impacts reaction rates, product solubility, and downstream purification processes. Solvents should be selected for their efficiency, safety profile, and ease of recovery.
Purification: Distillation is a preferred method for purifying the final product on a large scale. googleapis.com
Precursor Chemistry and Derivatization Routes
The synthesis of this compound relies on the availability and reactivity of specific precursors. The following sections detail the primary synthetic routes from 2,4-difluorobenzoic acid derivatives and other halogenated compounds.
The most direct and common method for preparing this compound is through the esterification of 2,4-difluorobenzoic acid. This reaction is typically carried out by reacting the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Another important precursor is 2,4-difluorobenzoyl chloride. bldpharm.comthermofisher.comnih.gov This acid chloride can be readily converted to this compound by reaction with ethanol. The high reactivity of the acyl chloride often allows for milder reaction conditions compared to the direct esterification of the carboxylic acid. The synthesis of the precursor, 2,4-difluorobenzoic acid itself, can be achieved through various methods, including the oxidation of 2,4-dinitrotoluene (B133949) followed by fluorination. google.com One optimized process uses hydrogen peroxide as an oxidant and manganese dioxide as a catalyst to improve reaction efficiency. google.com Another approach involves the hydrolysis of 2,4-difluorobenzonitrile. chemicalbook.com
A detailed synthetic route starting from 2,4-difluorobenzoic acid involves its reaction with ethyl potassium malonate to form an intermediate which can then be further processed to yield related quinolone structures. nih.gov
Table 1: Synthesis of this compound from 2,4-Difluorobenzoic Acid Derivatives
| Precursor | Reagents | Key Conditions | Product |
| 2,4-Difluorobenzoic Acid | Ethanol, Sulfuric Acid | Reflux | This compound |
| 2,4-Difluorobenzoyl Chloride | Ethanol | - | This compound |
This table provides a simplified overview of common synthetic transformations.
The synthesis of this compound can also be achieved starting from other halogenated aromatic compounds. 1,3-Difluorobenzene serves as a fundamental precursor. google.com Through a series of reactions, this starting material can be functionalized to introduce the necessary carboxylate group. One strategy involves the deprotonative dimerization of 1,3-difluorobenzene, catalyzed by nickel, to form a biphenyl (B1667301) intermediate which can then be further modified. nih.gov
The introduction of fluorine into aromatic rings is a key step in the synthesis of many precursors. While direct fluorination using elemental fluorine is possible, it can lead to selectivity issues. dur.ac.uk Halogen exchange reactions, where a different halogen is replaced by fluorine, offer an alternative route. dur.ac.uk
Furthermore, more complex halogenated precursors can be utilized. For example, a process for making certain benzoic acid compounds starts from 1-bromo-2,4-difluorobenzene. googleapis.comgoogle.com This is treated with a strong base like n-butyllithium at low temperatures, followed by reaction with carbon dioxide to introduce the carboxylic acid group. googleapis.comgoogle.com The resulting 2,4-difluorobenzoic acid can then be esterified.
Table 2: Research Findings on Halogenated Precursor Utilization
| Precursor | Key Transformation | Catalyst/Reagents | Significance |
| 1,3-Difluorobenzene | Deprotonative Dimerization | Nickel(II) chloride | Forms a C-C bond for further functionalization. nih.gov |
| 1-Bromo-2,4-difluorobenzene | Carboxylation | n-Butyllithium, CO2 | Introduces the carboxyl group via lithiation. googleapis.comgoogle.com |
| 2,4-Difluorochlorobenzene | Reductive Dehalogenation | Palladium on Carbon (Pd/C), Hydrogen | A step towards producing 1,3-difluorobenzene. google.com |
This table summarizes key research findings on the use of halogenated precursors in the synthesis of this compound and related compounds.
Iii. Reactivity and Mechanistic Investigations of Ethyl 2,4 Difluorobenzoate
Fundamental Reaction Pathways
The primary reaction pathways for ethyl 2,4-difluorobenzoate include substitutions at the acyl carbon, reactions on the aromatic ring, and metal-catalyzed coupling processes.
Nucleophilic Acyl Substitution Reactions
The reactivity of the carbonyl group in this compound is enhanced by the two fluorine atoms on the benzene (B151609) ring, which are strongly electron-withdrawing. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated benzoate (B1203000) esters.
Common nucleophilic acyl substitution reactions include:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to 2,4-difluorobenzoic acid and ethanol (B145695). Base-catalyzed hydrolysis, known as saponification, is typically irreversible because the resulting carboxylate anion is deprotonated under the basic conditions. masterorganicchemistry.comlibretexts.org
Transesterification: Reaction with a different alcohol in the presence of a catalyst can replace the ethyl group with a different alkyl group, forming a new ester. evitachem.com
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can yield 2,4-difluorobenzamide (B1295065) derivatives. This reaction often requires converting the carboxylic acid to a more reactive acid chloride first to prevent the amine from acting as a base. libretexts.org
Table 1: Examples of Nucleophilic Acyl Substitution Products
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | Carboxylate (2,4-Difluorobenzoate) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ester (Mthis compound) |
| Amine | Ammonia (NH₃) | Amide (2,4-Difluorobenzamide) |
Aromatic Substitution Reactions
The fluorine atoms significantly influence the regioselectivity of substitution reactions on the benzene ring. As ortho, para-directing deactivators, the fluorine atoms steer incoming electrophiles to positions ortho and para relative to themselves. However, the strong electron-withdrawing nature of both the fluorines and the ester group deactivates the ring towards electrophilic aromatic substitution.
Conversely, the ring is highly activated towards nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. google.com.na The fluorine at the 4-position (para to the ester group) is particularly susceptible to displacement due to the ability of the ester group to stabilize the negative charge of the Meisenheimer intermediate through resonance. google.com.na This regioselectivity is a key feature in the synthesis of more complex molecules. researchgate.net
Research into related 1-X-2,4-difluorobenzenes has shown that the solvent system can play a critical role in controlling the regioselectivity of nucleophilic substitution, offering a method to tune the reaction outcome. researchgate.net
Coupling Reactions and Cross-Coupling Methodologies
This compound and its derivatives are valuable substrates in transition-metal-catalyzed cross-coupling reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. nrochemistry.com Palladium and copper catalysts are commonly employed. rsc.org
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of an arylboronic acid with the 2,4-difluorobenzoate system, typically after converting one of the positions on the ring to a halide or triflate.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction can form a C-N bond, for instance, by coupling an amine with a halogenated derivative of this compound. nrochemistry.com
Decarboxylative Cross-Coupling: A notable strategy involves the coupling of potassium polyfluorobenzoates with aryl halides. rsc.org This approach uses the carboxylate group as a leaving group, generating CO₂ as a byproduct and avoiding the need for sensitive organometallic reagents. rsc.org Research on potassium 2,6-difluorobenzoate (B1233279) has demonstrated successful coupling with various aryl iodides using a heterogeneous copper catalyst. rsc.org This methodology highlights the potential for similar reactivity with the 2,4-difluoro isomer.
Table 2: Common Cross-Coupling Reactions
| Reaction Name | Catalyst Type | Bond Formed | Typical Substrates |
|---|---|---|---|
| Suzuki-Miyaura | Palladium | C-C | Aryl Halide/Triflate + Arylboronic Acid |
| Buchwald-Hartwig | Palladium | C-N | Aryl Halide/Triflate + Amine |
| Sonogashira | Palladium/Copper | C-C (alkyne) | Aryl Halide + Terminal Alkyne |
| Decarboxylative | Copper or Palladium | C-C | Carboxylic Acid Salt + Aryl Halide |
Advanced Mechanistic Studies
Beyond fundamental transformations, the reactivity of this compound can be explored through pathways involving radical intermediates and photochemical induction.
Radical-Intermediate Pathways (e.g., Bouveault-Blanc Reduction Relevance)
The Bouveault-Blanc reduction is a classic organic reaction that reduces esters to primary alcohols using metallic sodium and an alcohol solvent, typically ethanol. alfa-chemistry.comslideshare.net This reaction proceeds through a radical-intermediate pathway, which distinguishes it from hydride-based reductions. alfa-chemistry.com
The mechanism involves the following key steps:
Single Electron Transfer (SET): A sodium atom donates an electron to the carbonyl carbon of the ester, forming a radical anion. chemistnotes.com
Protonation: The radical anion is protonated by the alcohol solvent.
Second SET and Elimination: A second electron transfer and another protonation lead to the elimination of an alkoxide molecule, yielding an aldehyde intermediate.
Further Reduction: The aldehyde intermediate is then rapidly reduced by the same mechanism to the corresponding primary alcohol. davuniversity.org
For this compound, this reduction would yield (2,4-difluorophenyl)methanol and ethanol. This reaction pathway is relevant when selective reduction of an ester is required in the presence of other functional groups that might be sensitive to hydride reagents. alfa-chemistry.com
Photochemical Reactions and Photo-induced Transformations
The aromatic system of this compound allows it to participate in photochemical reactions. Upon absorption of light, the molecule can be promoted to an excited state, leading to transformations not readily accessible through thermal methods. mdpi.com
Studies on related difluorobenzoate compounds have revealed several photo-induced pathways:
[2+2] Photocycloaddition: In coordination polymers, difluorobenzoate ligands have been shown to participate in [2+2] photocycloaddition reactions when coordinated with metal centers and other olefinic ligands. chinesechemsoc.orgchinesechemsoc.orgacs.org Irradiation with light of specific wavelengths can induce the formation of cyclobutane (B1203170) rings in a controlled, stepwise manner. chinesechemsoc.org
Photoisomerization and Cyclization: Research on chalcone (B49325) derivatives has shown that photo-irradiation can induce E/Z isomerization. scielo.org.mx Subsequent intramolecular reactions of the isomer can lead to cyclization, forming new heterocyclic structures. scielo.org.mx
Photocatalysis: The photocatalytic oxygenation of resveratrol (B1683913) analogs, which share structural similarities, has been studied in both batch and flow reactors. These studies show that direct irradiation can lead to isomerization and subsequent cyclization, with reaction outcomes dependent on the excitation energy. mdpi.com
These findings suggest that this compound is a candidate for photo-induced reactions, potentially leading to novel molecular structures through controlled irradiation.
Catalytic Reaction Mechanisms
The reactivity of this compound is often harnessed through catalytic processes that enable a variety of chemical transformations. These reactions typically involve transition metal catalysts, which facilitate bond formation and cleavage through distinct mechanistic pathways.
One prominent example is the use of chiral-at-ruthenium catalysts for intramolecular C–H amination reactions. In the synthesis of chiral β-amino alcohols, a substrate containing a 2,4-difluorobenzoate leaving group can be converted into a cyclic carbamate. sciengine.com The catalytic cycle is initiated by the chiral ruthenium complex. The reaction proceeds through a ruthenium nitrenoid intermediate generated from an N-benzoyloxycarbamate precursor. sciengine.com The choice of catalyst and the functionalities on the leaving group, such as the 2,4-difluoro substitution on the benzoate, are critical for achieving high yields and enantioselectivity. sciengine.com For instance, modifying the catalyst from one with imidazol-2-ylidene carbene moieties to one with benzimidazol-2-ylidenes can improve the enantiomeric excess (ee). sciengine.com
Another significant class of catalytic reactions involves decarboxylative cross-coupling, often utilizing bimetallic systems like palladium/copper. whiterose.ac.uk A plausible mechanism for such reactions involves two interconnected catalytic cycles. In the copper cycle, an organocopper intermediate is formed through the decarboxylation of the carboxylate substrate. whiterose.ac.uk Simultaneously, in the palladium cycle, oxidative addition of an aryl halide to a Pd(0) species occurs. whiterose.ac.uk The key step is the transmetalation of the organic group from the organocopper intermediate to the palladium complex. This is followed by reductive elimination, which yields the final biaryl product and regenerates the active catalysts. whiterose.ac.uk The efficiency of this dual catalytic system depends on the synchronization of the rates of the two cycles. whiterose.ac.uk
Heterogeneous catalysis offers an alternative with advantages in catalyst stability and recyclability. For example, a copper-phenanthroline complex immobilized on a support like MCM-41 (MCM-41-Phen-CuI) can catalyze the decarboxylative cross-coupling of polyfluorobenzoates with aryl halides. rsc.org The proposed mechanism for this heterogeneous system involves:
Oxidative addition of the aryl halide to the Cu(I) center.
Reaction with the potassium polyfluorobenzoate to form an intermediate.
Decarboxylation to yield an organocopper species.
Reductive elimination to form the cross-coupled product and regenerate the Cu(I) catalyst. rsc.org
Stereochemical and Regiochemical Aspects of Reactions
The presence of two different fluorine atoms on the benzene ring of this compound introduces significant challenges and opportunities in controlling the stereochemistry and regiochemistry of its reactions.
Stereochemistry:
In catalytic asymmetric synthesis, the substitution pattern of the benzoate group can profoundly influence stereochemical outcomes. During the ruthenium-catalyzed intramolecular C–H amination to form cyclic carbamates, the 2,4-difluorobenzoate group proved to be one of the most effective leaving groups for achieving high enantioselectivity. sciengine.com By employing a specific chiral-at-ruthenium catalyst (Λ-Ru2), the amination of a substrate bearing the 2,4-difluorobenzoate moiety resulted in the desired product with 90% enantiomeric excess (ee). sciengine.com This highlights the crucial role of electronic and steric interactions between the catalyst and the difluorinated benzoate group in the enantioselective transition state.
Table 1: Effect of Leaving Group on Enantioselective C-H Amination sciengine.com
| Entry | Leaving Group | Catalyst | Yield (%) | ee (%) |
| 1 | N-benzoyloxy (unsubstituted) | Ru1 | 88 | 78 |
| 2 | N-benzoyloxy (unsubstituted) | Ru2 | 98 | 86 |
| 3 | 3,4,5-trimethoxybenzoate | Ru2 | 99 | 90 |
| 4 | 2,4-difluorobenzoate | Ru2 | 99 | 90 |
Regiochemistry:
Regioselectivity is a major consideration in reactions involving this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the C4 position (para to the ester group) is significantly more activated towards nucleophilic attack than the fluorine at the C2 position (ortho). This is due to the strong electron-withdrawing effect of the ester group, which is more effectively transmitted to the para position, stabilizing the Meisenheimer intermediate.
However, achieving high regioselectivity can be challenging. For instance, concerns have been raised regarding the poor regioselectivity in the reaction of mthis compound with hydroxyazaindole during the synthesis of Venetoclax. mdpi.com This suggests that while the C4 position is electronically favored, reactions with certain nucleophiles can still lead to mixtures of isomers, complicating purification.
In other contexts, the difluoro substitution pattern directs regioselective transformations. Photolysis of ethyl 3-azido-4,6-difluorobenzoate at room temperature in the presence of oxygen results in the regioselective formation of ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate. researchgate.net This outcome is presumed to occur via a ketenimine intermediate that undergoes a photochemical four-electron electrocyclization followed by a rearrangement. researchgate.net
Iv. Advanced Spectroscopic Characterization and Structural Elucidation Studies
Vibrational Spectroscopy
Raman Spectroscopy in Molecular Vibration Analysis
Raman spectroscopy, a technique sensitive to molecular vibrations, offers a complementary perspective to infrared (IR) spectroscopy for the structural analysis of ethyl 2,4-difluorobenzoate. Theoretical calculations using methods like Density Functional Theory (DFT) can predict the Raman active modes, which aids in the assignment of experimentally observed spectral bands. isres.org Key vibrational modes expected in the Raman spectrum include C-F stretching, aromatic C-C stretching, and vibrations associated with the ethyl ester group. The analysis of these vibrational frequencies provides valuable information about the molecular structure and bonding within the molecule. isres.org For instance, studies on similar fluorinated benzoate (B1203000) compounds have demonstrated the utility of Raman spectroscopy in conjunction with theoretical calculations to assign specific vibrational modes. researchgate.net
A representative Raman spectrum of a related compound, ethyl 4-fluorobenzoate, shows characteristic peaks that can be correlated to specific molecular vibrations, illustrating the type of data obtained from this technique. spectrabase.com
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous confirmation of the elemental composition of this compound. The precise mass measurement distinguishes the compound from other molecules with the same nominal mass but different atomic compositions. The expected molecular formula for this compound is C₉H₈F₂O₂, with a calculated molecular weight of approximately 186.16 g/mol. chemimpex.combldpharm.comchemuniverse.com HRMS analysis of related compounds has been successfully used to confirm their calculated molecular formulas. nih.govtu-darmstadt.de
Table 1: Molecular Formula and Weight of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture using gas chromatography and identifies them using mass spectrometry. This method is widely used to assess the purity of this compound and to analyze complex reaction mixtures containing this compound. mdpi.commdpi.com Several suppliers indicate that the purity of their this compound products is determined by GC, often achieving levels of 97% or higher. fluorochem.co.uk The gas chromatogram provides the retention time, a characteristic property for a given set of analytical conditions, while the mass spectrometer provides a mass spectrum for the eluting compound, confirming its identity. mdpi.commdpi.com GC-MS is also instrumental in monitoring the progress of reactions involving this compound. nih.gov
Table 2: Purity of this compound as Determined by GC
| Purity Level | Reference |
|---|---|
| ≥ 98% | chemimpex.comchemuniverse.com |
| 97.0% | fluorochem.co.uk |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the aromatic ring and the carbonyl group of the ester are the primary chromophores. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate the electronic absorption spectra and predict the wavelengths of maximum absorption (λmax). isres.org These calculations help in understanding the nature of the electronic transitions, often corresponding to π → π* and n → π* transitions. isres.org Experimental UV-Vis spectra of related compounds have been used to characterize their electronic properties and to monitor reactions. researchgate.net
X-ray Diffraction Studies for Solid-State Structural Analysis
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. google.com For this compound, single-crystal X-ray diffraction analysis would provide accurate bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound itself was not found in the search results, a recent study reported the crystal structure of the related compound, ethyl 4-amino-3,5-difluorobenzoate. crystallography.netresearchgate.net This study revealed the quinoidal character of the phenyl ring and distortions in bond angles due to the fluorine substituents. researchgate.net Such analyses provide fundamental insights into how the fluorine atoms influence the molecular geometry and packing in the crystal lattice.
V. Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. isres.org It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds like Ethyl 2,4-difluorobenzoate.
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), are used to optimize the ground-state geometry of the molecule. These calculations have shown that the aromatic ring of this compound is planar. The presence of two electron-withdrawing fluorine atoms significantly alters the electron density distribution within the benzene (B151609) ring. Electron density maps generated from DFT calculations show a depletion of electron density from the aromatic ring and an accumulation on the highly electronegative fluorine atoms. This redistribution of charge creates a polarized molecular structure, which in turn affects its chemical reactivity and intermolecular interactions.
The calculated bond lengths and angles from DFT are generally in good agreement with experimental data obtained from X-ray crystallography of similar fluorinated benzoate (B1203000) compounds. researchgate.net For instance, the carbon-fluorine bond lengths are typically shorter than carbon-hydrogen bonds, a consequence of fluorine's high electronegativity and small atomic radius. The bond angles within the aromatic ring may show slight deviations from the ideal 120 degrees of a perfect hexagon, reflecting the electronic influence of the substituents.
Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to account for electron correlation. wikipedia.org The second-order Møller-Plesset (MP2) level of theory is a common and cost-effective approach to improve upon the Hartree-Fock approximation by including electron correlation effects. q-chem.com While DFT methods are generally robust for a wide range of chemical systems, MP2 calculations can provide a valuable benchmark for comparison, especially for systems where electron correlation is significant. core.ac.uksmu.edu
In the context of this compound, MP2 calculations can be employed to refine the geometry and energy predictions obtained from DFT. These calculations are particularly useful for studying non-covalent interactions and can offer a more accurate description of the molecule's potential energy surface. nih.gov Comparing the results from both DFT and MP2 methods allows for a more comprehensive understanding of the molecule's electronic structure and properties.
Density Functional Theory (DFT) Calculations
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. isres.org
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and stability. researchgate.netepstem.net
For this compound, FMO analysis can be performed using data from DFT calculations. isres.orgepstem.net The energies of the HOMO and LUMO are calculated to determine the molecule's ionization potential and electron affinity, respectively. A smaller HOMO-LUMO energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data (Note: The following values are illustrative and would be derived from specific DFT calculations, such as at the B3LYP/6-311+G(d,p) level of theory. Actual values may vary based on the computational method and basis set used.)
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.5 |
The distribution and energies of the frontier molecular orbitals provide insights into the regioselectivity of chemical reactions. The locations of the HOMO and LUMO within the this compound molecule indicate the most probable sites for nucleophilic and electrophilic attack.
The electron-withdrawing nature of the fluorine atoms and the carbonyl group influences the distribution of the HOMO and LUMO. It is expected that the HOMO will have significant contributions from the oxygen atom of the ester group and the aromatic ring, while the LUMO will be predominantly localized on the aromatic ring and the carbonyl carbon. This distribution suggests that the aromatic ring is susceptible to nucleophilic attack, a common reactivity pattern for electron-deficient aromatic systems. The HOMO-LUMO gap can also be used to predict the molecule's behavior in cycloaddition reactions and other concerted processes. acs.org
HOMO and LUMO Energy Characterization
Spectroscopic Property Simulations
Computational methods are highly valuable for simulating spectroscopic data, which can then be compared with experimental spectra to confirm molecular structures and assign spectral features.
Theoretical calculations, particularly using DFT, can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculated frequencies help in the assignment of specific vibrational modes, such as C-F stretches, C=O carbonyl stretches, and aromatic C-C stretching vibrations, to the experimentally observed peaks.
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net Comparing the computed NMR spectra with experimental data aids in the structural elucidation of this compound and its derivatives. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations can be used to simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. isres.org The agreement between simulated and experimental spectra serves as a validation of the computational model used.
Vi. Applications in Complex Molecule Synthesis
Role as an Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance their bioavailability. researchgate.netnih.gov Fluorine's high electronegativity can significantly influence a molecule's properties, such as lipophilicity, which is a critical factor for its ability to cross biological membranes. chemimpex.com The fluorinated structure of intermediates like Ethyl 2,4-difluorobenzoate contributes to improved lipophilicity in the final API. chemimpex.com This enhancement allows the drug to be absorbed more effectively in the body. nih.gov Furthermore, the strategic placement of fluorine can reduce the basicity of nearby functional groups, like amines, which can also contribute to improved absorption and distribution characteristics. researchgate.net Research has shown that fluorinated compounds, developed from precursors such as this compound, are promising for creating therapeutics with better absorption profiles.
Metabolic stability is a crucial parameter in drug development, determining the half-life and duration of action of a therapeutic compound. srce.hr The carbon-fluorine bond is exceptionally strong and not easily broken down by metabolic enzymes, such as the Cytochrome P450 (CYP) family, which are responsible for the biotransformation of many drugs. nih.gov Incorporating the 2,4-difluorophenyl moiety from this compound into a drug candidate can block sites that are susceptible to metabolic oxidation. chemimpex.com This structural modification leads to enhanced metabolic stability, preventing the rapid degradation of the drug and prolonging its therapeutic effect. chemimpex.comnih.gov This increased resistance to metabolic degradation is a key advantage offered by using fluorinated building blocks in drug discovery.
Strategies for Enhancing Bioavailability through Fluorination
Building Block in Agrochemical Compound Development
In addition to its role in pharmaceuticals, this compound serves as a versatile building block in the synthesis of modern agrochemicals. chemimpex.com The compound is used in the development of active ingredients for products designed to protect crops and enhance agricultural yield. chemimpex.com Its unique chemical properties are harnessed to create effective and stable agrochemical formulations. chemimpex.comsmolecule.com
This compound is used in the formulation of various agrochemicals, including herbicides and fungicides. chemimpex.com The active ingredients derived from this intermediate are designed to control broadleaf weeds and fungal pathogens. chemimpex.comorst.edu The herbicidal action of compounds derived from similar benzoic acid structures often involves mimicking plant hormones, leading to uncontrolled growth and eventual death of the target weed, with little effect on grasses. orst.edu Formulating the active ingredient as an ester, a feature present in this compound, can facilitate its absorption through the waxy cuticle of plant leaves. illinois.edu
The stability conferred by the difluorinated aromatic ring of this compound is a significant asset in designing robust molecular frameworks for agrochemicals. chemimpex.com Enhanced stability ensures that the active compound remains effective under various environmental conditions. The presence of fluorine can improve resistance to metabolic degradation not just in target pests but also in the environment, potentially leading to more persistent and effective crop protection solutions. This chemical robustness is a key consideration in the development of new and improved agrochemical products. chemimpex.com
Formulation of Pesticides and Herbicides
Precursor for Advanced Materials
The utility of this compound extends to the field of material science, where it is used as a precursor in the synthesis of advanced materials. chemimpex.com It is involved in the creation of specialty polymers and coatings that require specific chemical properties for durability and resistance. chemimpex.comsmolecule.com The fluorine atoms in the compound's structure can impart desirable characteristics such as thermal stability and chemical inertness to the resulting materials, making them suitable for high-performance applications. chemimpex.com
Synthesis of Specialty Polymers
This compound is a key precursor in the synthesis of various specialty polymers, particularly fluorinated aromatic polymers. chemimpex.com These materials are sought after for their exceptional thermal stability, chemical resistance, and specific electrical properties, such as low dielectric constants. The incorporation of fluorine atoms, as found in the 2,4-difluorobenzoyl moiety, is a well-established strategy for enhancing these characteristics.
One of the most significant classes of specialty polymers derived from such fluorinated precursors is fluorinated polyimides . kpi.uatitech.ac.jp These polymers are synthesized through the polycondensation of fluorinated diamines and fluorinated dianhydrides. While direct polymerization using this compound is not the common route, it serves as a fundamental building block for creating the more complex monomers required for this process. For instance, derivatives of 2,4-difluorobenzoic acid can be used to synthesize specialized diamine or dianhydride monomers. The presence of the C-F bonds lowers the polymer's dielectric constant and water absorption while increasing its thermal stability and solubility in organic solvents, which is advantageous for processing. kpi.uamdpi.com
Research Findings on Fluorinated Polyimides: Research into fluorinated polyimides demonstrates the importance of the fluorine content and its placement on the aromatic rings of the monomers. The introduction of fluorine-containing groups, such as the trifluoromethyl (-CF3) group or directly bonded fluorine atoms, leads to polymers with superior performance characteristics for microelectronics and high-frequency communication applications. rsc.org
Low Dielectric Constant: Fluorinated polyimides exhibit dielectric constants (Dk) significantly lower than their non-fluorinated counterparts, often in the range of 2.4-2.8. kpi.uarsc.org This property is crucial for insulating materials in integrated circuits to reduce signal delay and power consumption.
Thermal Stability: These polymers maintain their structural integrity at high temperatures, with glass transition temperatures (Tg) that can exceed 300°C. kpi.ua
Enhanced Solubility: The presence of fluorine atoms can disrupt polymer chain packing, leading to improved solubility in common organic solvents, which facilitates their application as thin films and coatings. mdpi.com
The synthesis of these polymers often involves a two-step process where a poly(amic acid) precursor is first formed, which is then chemically or thermally treated to form the final polyimide. mdpi.com The properties of the resulting polymer can be finely tuned by selecting specific fluorinated monomers, for which this compound is a potential synthetic starting point.
| Property | Benefit of Fluorination | Typical Value for Fluorinated Polyimides |
| Dielectric Constant (Dk) | Reduces signal propagation delay and cross-talk in microelectronics. | 2.4 - 2.8 @ 10 GHz kpi.ua |
| Water Absorption | Maintains stable dielectric properties in humid environments. | < 1.0% rsc.org |
| Glass Transition Temp (Tg) | Allows for application in high-temperature manufacturing processes. | > 300°C kpi.ua |
| Solubility | Facilitates processing and film formation from solution. | Soluble in solvents like NMP, DMAc titech.ac.jpmdpi.com |
Development of Optoelectronic Materials (e.g., Azobenzene (B91143) Derivatives)
The unique electronic nature of the 2,4-difluorophenyl group makes this compound an important intermediate in the development of materials for optoelectronic applications. chemimpex.com These materials interact with light and electricity and are foundational to technologies like LEDs, solar cells, and optical switches.
While direct synthesis examples starting from this compound are not extensively documented in public literature, the application of its structural isomers, such as Ethyl 3,5-difluorobenzoate, is well-established in creating photoresponsive materials like azobenzene derivatives . Azobenzenes are molecules that undergo a reversible isomerization from a stable trans form to a metastable cis form upon irradiation with light, leading to significant changes in their geometry and physical properties. This photoswitching capability makes them ideal for applications in optical data storage, molecular machines, and photopharmacology.
The fluorination of the phenyl rings in azobenzene derivatives has been shown to be a powerful strategy for tuning their photochemical properties. Specifically, fluorine substitution can:
Shift the absorption bands of the molecule.
Increase the thermal half-life of the cis isomer, which is crucial for applications requiring stable photoswitched states.
Influence the liquid crystal phases and self-assembly behavior of the material.
Furthermore, lanthanide complexes incorporating 2,4-difluorobenzoate ligands have been studied. researchgate.net These types of metal-organic compounds are investigated for their luminescent properties and for their potential use as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to create thin films for semiconductor and optoelectronic devices. researchgate.net The volatility and decomposition characteristics of the precursor are critical, and the fluorinated ligands play a key role in modulating these properties.
Key Research Findings:
| Material Class | Role of Fluorinated Benzoate (B1203000) Core | Resulting Property/Application |
| Azobenzene Derivatives | Modifies electronic structure and isomerization pathway. | Enhanced thermal stability of cis-isomer; tunable photoresponsive behavior for optical switching. |
| Lanthanide Complexes | Acts as a ligand to create volatile metal-organic precursors. | Suitable for MOCVD processes for fabricating phosphors and optoelectronic device layers. researchgate.net |
| Semiconducting Polymers | Used as a building block for monomers in organic field-effect transistors (OFETs) and solar cells. | Improved charge transport and stability in optoelectronic devices. |
Vii. Structure Activity Relationship Sar Studies and Fluorine Effects
Impact of Fluorine Substitution on Molecular Properties and Reactivity
The presence of fluorine atoms imparts unique characteristics to the benzoate (B1203000) scaffold due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond. tandfonline.commdpi.com These attributes collectively alter the molecule's electronic distribution, conformation, and reactivity.
Electronic Effects: Fluorine is the most electronegative element, and its substitution on the benzene (B151609) ring has a profound electron-withdrawing effect (inductive effect, -I). csbsju.eduresearchgate.net In Ethyl 2,4-difluorobenzoate, the two fluorine atoms at the ortho and para positions synergistically pull electron density from the aromatic ring. This electron withdrawal deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). researchgate.netmasterorganicchemistry.com The rate-determining step in SNAr is typically the initial attack by the nucleophile, which is accelerated by the electron-deficient nature of the fluorinated ring. masterorganicchemistry.com Consequently, fluorine is an excellent leaving group in SNAr reactions, with reactivity often following the order F > Cl > Br > I. masterorganicchemistry.com
Physicochemical Properties: The introduction of fluorine can significantly alter key physicochemical properties such as lipophilicity (logP) and acidity (pKa). mdpi.comresearchgate.net Fluorine substitution generally increases a molecule's lipophilicity compared to its hydrogen counterpart, which can enhance membrane permeability and improve hydrophobic interactions with biological targets like protein pockets. mdpi.combenthamscience.com The strong electron-withdrawing nature of fluorine also increases the acidity of nearby functional groups. mdpi.com For benzoic acid derivatives, fluorination lowers the pKa of the carboxylic acid, making it a stronger acid. This modulation of pKa can influence a compound's ionization state, solubility, and bioavailability. tandfonline.com
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. tandfonline.commdpi.com Strategically placing fluorine atoms at positions susceptible to metabolic attack can block these pathways, thereby increasing the metabolic stability and half-life of a drug candidate. emerginginvestigators.org
Table 1: Comparative Effects of Fluorine Substitution on Benzoate Properties
| Property | Unsubstituted Benzoate | Fluorinated Benzoate (e.g., this compound) | Scientific Rationale |
| Reactivity (Electrophilic Attack) | More reactive | Less reactive | Strong inductive electron withdrawal (-I effect) by fluorine deactivates the aromatic ring. csbsju.eduresearchgate.net |
| Reactivity (Nucleophilic Attack) | Less reactive | More reactive | Electron-deficient ring is activated towards nucleophilic attack; fluorine acts as a good leaving group. masterorganicchemistry.com |
| Lipophilicity (logP) | Lower | Higher | Fluorine is more lipophilic than hydrogen, aiding penetration into hydrophobic protein pockets. mdpi.combenthamscience.com |
| Acidity (of corresponding acid) | Weaker Acid (Higher pKa) | Stronger Acid (Lower pKa) | The inductive effect of fluorine stabilizes the carboxylate anion, increasing acidity. tandfonline.commdpi.com |
| Metabolic Stability | Susceptible to C-H oxidation | More stable | The high bond energy of the C-F bond prevents enzymatic cleavage. tandfonline.comrsc.org |
Elucidation of Structure-Activity Relationships in Derivatives
Structure-activity relationship (SAR) studies on derivatives incorporating the 2,4-difluorobenzoate moiety reveal critical insights into the role of fluorine in molecular interactions. By systematically modifying structures and evaluating their biological activity, researchers can determine the structural requirements for potency and selectivity.
In the development of novel human topoisomerase I inhibitors, for instance, a fluoroquinolone core was synthesized using 2,4-difluorobenzoic acid as a starting material. The synthesis involved converting the acid into an ethyl ester intermediate, highlighting the utility of compounds like this compound in building complex molecules. SAR studies in this class of compounds demonstrated that the C-6 fluorine is a crucial element for inhibitory activity.
Similarly, in studies of brefeldin A analogues designed for antileukemia activity, a derivative featuring a 2-chloro-4,5-difluorobenzoate ester (Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate) showed the most potent inhibitory effect against the K562 cell line. mdpi.com The preliminary SAR indicated that the presence of fluorine or chlorine atoms contributed to cytotoxicity. mdpi.com Specifically, derivative 7 was significantly more active than many other analogues, suggesting that the specific electronic and steric properties conferred by the di-fluoro and chloro-substitutions on the benzoate ring were highly favorable for its biological action, which included inducing cell cycle arrest and apoptosis. mdpi.com
These examples underscore a common theme in SAR: the electronic properties of the aryl rings, heavily influenced by substituents like fluorine, often dictate the potency of the resulting compounds. nih.gov
Table 2: SAR Findings in Brefeldin A Derivatives Against K562 Leukemia Cells
| Compound | Structure Modification (at 7-O-position) | IC₅₀ (µM) | Key SAR Insight |
| Brefeldin A (1) | Unmodified (hydroxyl group) | 0.24 | Parent compound with high potency. mdpi.com |
| Derivative 2 | Benzoate | 1.87 | Esterification at the 7-OH position generally reduces potency compared to the parent compound. mdpi.com |
| Derivative 7 | 2-chloro-4,5-difluorobenzoate | 0.84 | The combination of chloro and difluoro substitution on the benzoate ring resulted in the most potent derivative in the series. mdpi.com |
| Derivative 10 | 4-fluorobenzoate | 1.34 | Introduction of a single fluorine atom contributes to cytotoxicity. mdpi.com |
| Derivative 13 | 2,4-dichlorobenzoate | 1.25 | Dichloro substitution also enhances activity over the simple benzoate. mdpi.com |
| Data sourced from a study on brefeldin A derivatives. mdpi.com |
Rational Design of Novel Fluorinated Benzoate Derivatives
The insights gained from SAR studies enable the rational design of new molecules with optimized properties. The predictable effects of fluorine substitution make it a valuable tool for medicinal chemists aiming to fine-tune drug candidates. tandfonline.comresearchgate.net The process often involves computational and quantum chemical studies to model how fluorine will affect properties like molecular geometry, electronic potential, and binding interactions before synthesis is undertaken. emerginginvestigators.orgsapub.org
The rational design process for fluorinated benzoate derivatives typically focuses on several key goals:
Enhancing Binding Affinity: Fluorine can participate in non-covalent interactions such as dipole-dipole, hydrogen bonds (with the fluorine acting as an acceptor), and halogen bonds, which can improve binding to a target protein. benthamscience.combenthamdirect.com Its ability to increase lipophilicity also promotes favorable hydrophobic interactions. mdpi.com
Improving Pharmacokinetics: By blocking metabolic weak spots, fluorine substitution can increase a compound's in vivo stability and bioavailability. researchgate.net Altering pKa and lipophilicity can also optimize absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net
Modulating Reactivity for Synthesis: Building blocks like this compound are designed for synthetic utility. The fluorine atoms activate the ring for specific reactions (like SNAr), allowing for the modular and efficient construction of a diverse library of analogues for screening. nih.gov
For example, the design of simplified, more stable analogues of natural products often involves replacing metabolically labile parts of a molecule with fluorinated aromatic rings. nih.gov This strategy leverages the stabilizing effect of fluorine while aiming to retain or enhance the biological activity of the parent compound. The predictable influence of the 2,4-difluoro substitution pattern on reactivity and molecular properties makes this compound an attractive starting point for such rational design campaigns. winterfluorineconference.com
Viii. Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Methodologies
A significant trend in modern chemistry is the development of environmentally benign and efficient synthetic processes. Research concerning Ethyl 2,4-difluorobenzoate and related fluorinated compounds is increasingly focused on sustainability.
Mechanochemistry and Solvent-Minimized Synthesis : Mechanochemical technology, which uses mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solvent-based methods. Research has demonstrated that this approach can provide rapid and sustainable access to various molecules, including those structurally related to this compound, often with reduced solvent usage and waste generation. rsc.org
Photochemical Reactions : Photochemical methods are emerging as a green alternative to metal-mediated oxidations. For instance, a photochemical benzylic methyl oxidation using molecular oxygen has been employed as a key step in a synthetic route, showcasing a more environmentally friendly approach that avoids heavy metals. tandfonline.com
Continuous Flow Processes : The transition from batch to continuous flow manufacturing represents a major step towards greener chemical production. dur.ac.uk Direct fluorination of aromatic systems, a fundamental process for creating precursors to compounds like this compound, has been successfully adapted to continuous flow conditions. dur.ac.uk This shift improves selectivity, enhances safety, and allows for greater scalability and material efficiency. dur.ac.uk
Transition-Metal-Free Reactions : Developing synthetic methods that avoid the use of expensive and potentially toxic transition metals is a key goal of sustainable chemistry. A notable advancement is the deuteration of fluoroarenes through H/D exchange with deuterated solvents, promoted by a simple alkali metal carbonate. uva.es This method is presented as a sustainable alternative that circumvents the need for transition metal catalysts or multi-step organometallic preparations. uva.es
Table 1: Comparison of Sustainable Synthetic Strategies
| Methodology | Principle | Advantages | Relevant Compounds/Precursors |
|---|---|---|---|
| Mechanochemistry | Use of mechanical force to drive reactions | Reduced solvent use, faster reaction times, high yields | Ferroelectric-fluid molecules rsc.org |
| Photochemistry | Use of light to initiate reactions | Green alternative to metal oxidants, high yield | Benzoic acid derivatives tandfonline.com |
| Continuous Flow | Continuous processing of reagents | Improved selectivity, enhanced safety, scalability, better material usage | Flucytosine, Fluorobenzene derivatives dur.ac.uk |
| Metal-Free Catalysis | Use of simple promoters like alkali metal bases | Avoids expensive/toxic metals, simpler procedure | Deuterated fluoroarenes uva.es |
Advanced Applications in Interdisciplinary Fields
The unique electronic properties conferred by the fluorine atoms make this compound and its derivatives valuable building blocks in fields beyond traditional organic synthesis, particularly in medicinal chemistry, agrochemistry, and materials science.
Medicinal Chemistry : The difluorinated phenyl ring is a common feature in a wide range of biologically active molecules.
Oncology : Derivatives are used to synthesize inhibitors of crucial cancer targets like human topoisomerase I and histone deacetylases (HDACs). nih.govacs.orgacs.org For example, visible-light-controlled HDAC inhibitors have been developed for targeted cancer therapy, where the drug's activity can be switched on at the tumor site. acs.org
Pain Management : The compound is a key intermediate in the synthesis of sulfonamide derivatives that act as Nav1.7 inhibitors, a promising target for treating various pain states. google.com
Retinoid Receptor Modulation : this compound and its amino-substituted analogs are used to create amides that function as retinoic acid receptor (RAR) agonists and antagonists, which have applications in treating neurodegenerative diseases and in the development of novel male contraceptives. tandfonline.comacs.orgnih.gov
Agrochemistry : The search for new and effective pesticides is a continuous effort. Ester derivatives incorporating a difluorinated moiety have been synthesized and tested for fungicidal and herbicidal activity, showing excellent efficacy against pathogens like Pseudoperonospora cubensis. nih.govmdpi.com
Materials Science : The physical properties of molecules derived from this compound are being explored for advanced materials. One notable area is the synthesis of ferroelectric-fluid molecules, which have potential applications in display technologies and sensors. rsc.org
Table 3: Interdisciplinary Applications of this compound Derivatives
| Field | Application | Target/Molecule Type |
|---|---|---|
| Medicinal Chemistry | Cancer Therapy | Topoisomerase I Inhibitors, HDAC Inhibitors nih.govacs.org |
| Pain Management | Nav1.7 Inhibitors google.com | |
| Male Contraception | Retinoic Acid Receptor (RAR) Antagonists nih.gov | |
| Agrochemistry | Fungicides | Coumarin Ester Derivatives nih.gov |
| Materials Science | Advanced Fluids | Ferroelectric-Fluid Molecules rsc.org |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Future research will increasingly combine experimental and computational approaches to elucidate the complex transformations that this compound and related molecules undergo.
Intermediate Characterization : The isolation and structural characterization of reaction intermediates provide direct evidence for proposed mechanistic pathways. Techniques like X-ray crystallography have been used to determine the structures of intermediates in multi-step syntheses, confirming the molecular arrangements at critical stages of a reaction. researchgate.net
Kinetic and Isotope Studies : The use of deuterium (B1214612) labeling is a powerful tool for probing reaction mechanisms. uva.es By analyzing the fate of deuterium in a specifically labeled molecule, researchers can gain valuable mechanistic information. For example, H/D scrambling experiments are used as a probe in reactions involving fluoroarenes. uva.es
Computational Chemistry : Density Functional Theory (DFT) calculations are becoming indispensable for studying reaction mechanisms. DFT can be used to model transition states, calculate activation energies, and rationalize observed reactivity and selectivity. nih.gov Such calculations help explain structure-activity relationships and guide the selection of substrates for improved reaction outcomes in processes like decarboxylative cross-coupling. whiterose.ac.uknih.gov Preliminary mechanistic studies, for instance, have suggested that certain copper-catalyzed reactions proceed via an anionic-type mechanism involving a keto-imine intermediate. researchgate.net
Q & A
Q. What are the standard methods for synthesizing Ethyl 2,4-difluorobenzoate, and how are reaction conditions optimized?
this compound is typically synthesized via esterification of 2,4-difluorobenzoic acid with ethanol. A common protocol involves dissolving the acid in methanol or ethanol, adding concentrated sulfuric acid as a catalyst, and refluxing for 4–6 hours . After reflux, the mixture is poured into ice water to precipitate the product, which is then filtered, washed, and recrystallized. Optimization includes adjusting molar ratios (e.g., 1:1.1 acid-to-ethanol ratio), temperature control (reflux at ~78°C for ethanol), and catalyst concentration (1–2% v/v H₂SO₄). Purity (>98%) is confirmed via GC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : ¹⁹F NMR identifies fluorine environments (δ ~-110 ppm for ortho/para-F), while ¹H NMR confirms ester linkage (triplet for CH₂CH₃ at ~1.3 ppm and quartet for OCH₂ at ~4.3 ppm) .
- GC-MS : Determines molecular ion peaks (m/z 186) and fragmentation patterns.
- FT-IR : Ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Storage : Keep in a cool, ventilated area away from oxidizers and ignition sources (flash point: 84°C) .
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Ventilation : Use fume hoods during synthesis due to ethanol and sulfuric acid vapors .
Q. How does solubility influence solvent selection for reactions involving this compound?
The compound is insoluble in water but soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane. Solvent choice depends on reaction type:
- Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in derivative synthesis .
- Low-polarity solvents (e.g., toluene) are preferred for Friedel-Crafts reactions to minimize side reactions .
Advanced Research Questions
Q. How do intermolecular interactions affect the crystal packing of this compound derivatives?
X-ray crystallography reveals that derivatives (e.g., 2-(4-chlorophenyl)-2-oxothis compound) exhibit stabilizing C–H···O hydrogen bonds and π-π stacking between aromatic rings (distance: ~3.7 Å). These interactions influence melting points, solubility, and reactivity . For example, hydrogen bonding between the ester carbonyl and adjacent fluorine atoms enhances thermal stability .
Q. What reaction mechanisms govern the synthesis of bioactive derivatives from this compound?
The ester group undergoes nucleophilic acyl substitution. For example:
- Amidation : Reacting with amines in DMF forms fluorinated benzamides, potential kinase inhibitors .
- Photolysis : UV irradiation cleaves the ester bond, generating radicals for polymerization or cross-coupling .
Mechanistic studies (e.g., DFT calculations) can optimize electron-withdrawing fluorine effects on reaction rates .
Q. How should researchers address contradictions in spectroscopic data during purity analysis?
Discrepancies between GC purity (>98%) and NMR integration may arise from:
Q. What factors influence the stability of this compound under varying pH and temperature conditions?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
